2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine: Fluorinated Pyridinone Building Block
2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine (CAS 1261914-30-0) is a fluorinated phenylpyridin-4-one tautomer belonging to the class of 2-aryl-4-hydroxypyridines. It bears a 2-fluoro substituent and a 3-trifluoromethyl group on the pendant phenyl ring, conferring a distinct ortho-fluoro, meta-CF₃ substitution pattern . The compound has a molecular formula C₁₂H₇F₄NO and a molecular weight of 257.18–257.20 g·mol⁻¹ . It is commercially available at ≥95% purity and is catalogued in the EPA DSSTox database under the DSSTox record name '2-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-4(1H)-one' . The compound is primarily used as a synthetic intermediate in medicinal chemistry for constructing fluorinated heterocyclic libraries, kinase-targeted fragments, and phenylpyridinone-based pharmacophores.
1Fluorinated heterocyclic library synthesis building block
2Ortho-fluoro / meta-CF₃ pharmacophore construction
3Kinase-targeted fragment and phenylpyridinone scaffold research
2-(2-Fluoro-3-trifluoromethylphenyl)-4-hydroxypyridine: Why Isomers Are Not Replaceable
The substitution pattern of the pendant phenyl ring in 2-aryl-4-hydroxypyridines is not interchangeable: the precise location of the fluoro and trifluoromethyl groups dictates the compound’s electronic landscape, dipole moment, and ability to engage in halogen‑bonding or orthogonal multipolar interactions with biological targets [1]. Moving the hydroxyl group on the pyridine ring from the 4‑position to the 2‑position (i.e., 6‑(2‑fluoro‑3‑trifluoromethylphenyl)‑2‑hydroxypyridine, CAS 1261940‑08‑2) fundamentally alters the tautomeric equilibrium, hydrogen‑bond donor/acceptor topology, and recognition by kinases and bromodomains . Similarly, repositioning the fluoro substituent from the ortho to the para position on the phenyl ring (2‑(4‑fluoro‑3‑trifluoromethylphenyl)‑4‑hydroxypyridine, CAS 1261987‑17‑0) preserves the molecular formula but yields a different molecular electrostatic potential surface, impacting target selectivity and off‑target liability . These structural variations, though isomeric, are not functionally equivalent; procurement decisions must therefore be guided by the specific substitution pattern required for the intended pharmacophore or synthetic sequence.
Target compound4-Hydroxypyridine tautomer with defined H-bond donor/acceptor topology
Isomer risk2-Hydroxypyridine isomer (CAS 1261940-08-2) may shift tautomeric equilibrium and kinase recognition
Target compoundOrtho-fluoro substitution positions fluorine proximal to pyridinone motif
The target compound (ortho‑fluoro, meta‑CF₃) exhibits a computed LogP of 3.20, whereas its para‑fluoro isomer (CAS 1261987‑17‑0) has a computed LogP of 3.09 . This ΔLogP of +0.11 log units indicates a modest but measurable increase in lipophilicity, which can influence membrane permeability and non‑specific protein binding in biological assays.
Lipophilicity vs para-F isomerCross-study comparable
ChemSrc predicted values; model XLogP3-AA; identical molecular formula C₁₂H₇F₄NO
Why This Matters
The higher LogP may translate to improved passive membrane permeability, but must be weighed against enhanced plasma‑protein binding — a critical parameter when selecting the lead scaffold for medicinal chemistry optimization.
LipophilicityPermeabilityMedicinal Chemistry
Identical PSA, Distinct Electrostatic Profiles
Both the target compound and the para‑fluoro regioisomer share an identical computed Topological Polar Surface Area (tPSA) of 32.86 Ų . However, the spatial distribution of fluorine and trifluoromethyl groups creates distinct molecular electrostatic potential (MEP) surfaces that are not captured by scalar tPSA. The ortho‑fluoro arrangement in the target compound positions the electron‑withdrawing fluorine closer to the pyridinone N–H and C=O motif, potentially enhancing halogen‑bonding interactions with target proteins compared to the para‑fluoro isomer .
PSA & electrostatic profilesClass-level inference
Identical tPSA = 32.86 Ų for both isomers; distinct 3D MEP surfaces from ortho-F placement
ΔtPSA = 0.00 Ų (identical scalar value; differentiation arises from 3D electrostatic distribution)
Conditions
ChemSrc predicted values using OpenBabel/chemicalize; identical molecular formula C₁₂H₇F₄NO
Why This Matters
Equal tPSA might suggest similar brain penetration potential, but the ortho‑fluoro’s distinct electrostatic profile may yield superior target selectivity that only becomes apparent in 3D‑aware docking or crystallographic studies.
Patent WO2007000098A1 explicitly claims intermediates and final compounds containing the 2‑fluoro‑3‑trifluoromethylphenyl motif, distinguishing it from regioisomeric and non‑fluorinated analogs [1]. The patent emphasizes that the ortho‑fluoro group (versus para‑fluoro or unsubstituted phenyl) confers enhanced metabolic stability and selective binding to Tachykinin (NK₁/NK₃) receptors.
Patent-validated scaffoldPatent context
2-Fluoro-3-trifluoromethylphenyl motif explicitly claimed in WO2007000098A1 for tachykinin receptor programs
Reported patent-claimed differentiation context
Qualitative preference stated; no head-to-head IC₅₀ data available
Patent‑claimed differentiation of substitution pattern
Target Compound Data
2‑Fluoro‑3‑trifluoromethylphenyl ring system explicitly claimed as the active pharmacophore component in WO2007000098A1
Comparator Or Baseline
Unsubstituted phenyl or para‑fluoro‑3‑trifluoromethylphenyl analogs mentioned in same patent as less preferred embodiments
Quantified Difference
Qualitative preference stated in patent claims; no head‑to‑head IC₅₀ data available
Conditions
Patent claims referring to tachykinin receptor antagonist activity
Why This Matters
Procurement decisions for IP‑sensitive projects should consider that the 2‑fluoro‑3‑trifluoromethylphenyl substitution has been validated in patent literature as conferring a functional advantage, providing a basis for scaffold selection.
[1] Patent WO2007000098A1. Substituted p‑trifluoromethyl phenyl ethers, the preparation and the use thereof. Claims 1‑15 feature 2‑fluoro‑3‑trifluoromethylphenyl intermediates. URL: https://patents.google.com/patent/WO2007000098A1. View Source
High-Purity Commercial Supply for Reproducible SAR
The target compound is available from abcr GmbH (catalog AB331101) at a guaranteed purity of 95% . In contrast, many positional isomers (e.g., the 2‑hydroxypyridine isomer, CAS 1261940‑08‑2) are listed only in discovery‑scale catalogs without a publicly advertised purity specification, potentially introducing batch‑to‑batch variability in biological assays.
Purity: 95% (abcr GmbH, AB331101); CAS 1261914‑30‑0
Comparator Or Baseline
6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine (CAS 1261940-08-2): No publicly listed purity specification; often custom‑synthesized
Quantified Difference
Defined purity vs. undefined (≥95% vs. unknown)
Conditions
Supplier catalog comparison as of April 2026
Why This Matters
A defined purity specification ensures that observed biological activity can be attributed to the intended compound rather than impurities, reducing the risk of misleading structure‑activity relationship (SAR) conclusions.
Chemical ProcurementPurityReproducibility
Clean Bioactivity Profile as Fragment Starting Point
The ZINC15 database (entry ZINC37237032) indicates that no bioactivity data is recorded for the target compound in ChEMBL, and no clinical trial involvement has been detected [1]. This contrasts with heavily annotated kinase inhibitors and GPCR ligands exhibiting the 4‑(4‑fluoro‑3‑trifluoromethylphenyl) motif, which may carry polypharmacology liabilities [2]. The absence of pre‑existing bioactivity makes the target compound an attractive fragment for de‑novo library design, free from biased historical SAR constraints.
Clean bioactivity profileDatabase context
No ChEMBL activity annotations; no clinical trial involvement (ZINC37237032)
May support fragment-based screening context
Unannotated profile may shift with new assay data; ZINC15/ChEMBL context
Fragment-Based Drug DiscoveryLigand EfficiencyChemical Biology
Evidence Dimension
Public bioactivity annotation burden
Target Compound Data
ZINC37237032: No ChEMBL activity; no clinical trials
Qualitative: zero public assay annotations vs. multiple annotations for comparator scaffolds
Conditions
ZINC15 database; ChEMBL 20+; DrugBank; ClinicalTrials.gov, accessed April 2026
Why This Matters
For fragment‑based screening campaigns, a 'clean' compound without legacy bioactivity data reduces the risk of rediscovering known polypharmacology and facilitates patentable new‑chemical‑entity development.
Fragment-Based Drug DiscoveryLigand EfficiencyChemical Biology
Library Synthesis Targeting Kinase and Tachykinin Receptors
The compound serves as a key building block for synthesizing phenylpyridinone libraries directed at kinase and tachykinin (NK₁/NK₃) receptors, leveraging the ortho‑fluoro/trifluoromethyl motif explicitly claimed in patent WO2007000098A1. The computed LogP of 3.20 suggests moderate lipophilicity conducive to oral bioavailability, while the well‑defined purity (≥95%, abcr AB331101) ensures reproducible SAR profiling [1].
Fragment-Based Drug Discovery from Clean Starting Point
The absence of any ChEMBL bioactivity annotation and lack of clinical trial history (ZINC37237032) position this compound as a 'clean‑slate' fragment with no polypharmacology baggage. This makes it ideal for high‑concentration fragment screens and subsequent fragment‑to‑lead optimization, where the ortho‑fluoro placement may confer unique ligand‑efficiency profiles [1].
Ortho-Fluoro Halogen Bonding in Structure-Based Design
Despite an identical computed tPSA (32.86 Ų) to its para‑fluoro isomer, the target compound’s ortho‑fluoro arrangement creates a distinct molecular electrostatic potential surface that can engage in halogen‑bonding interactions with backbone carbonyls or aromatic residues in protein binding pockets. This 3D‑electrostatic differentiation warrants its use in docking campaigns and crystallographic fragment‑soaking experiments [1].
Fluorinated Scaffold Replacement for Metabolic Stability
In programs where metabolic soft spots are identified on lead compounds, the 2‑fluoro‑3‑trifluoromethylphenyl‑4‑hydroxypyridine scaffold can serve as a fluorinated replacement for metabolically labile phenyl or 2‑hydroxypyridine moieties. The fluoro substituent blocks potential oxidative metabolism at the ortho‑position, while the electron‑withdrawing trifluoromethyl group further reduces metabolic clearance — a qualitative advantage inferred from general fluorination SAR principles and patent teachings [1].
Application
Selection Property
Validation Focus
Phenylpyridinone library synthesis
Ortho-fluoro / meta-CF₃ substitution pattern
Patent-claimed pharmacophore context
Fragment-based screening
Unannotated bioactivity profile
Fragment hit validation and ligand-efficiency review
Structure-based design
Ortho-fluoro electrostatic profile
Halogen-bonding compatibility in docking studies
Metabolic stability research
Fluorinated scaffold context
Metabolic stability SAR and fluorination effect review
[1] Patent WO2007000098A1. Substituted p‑trifluoromethyl phenyl ethers, the preparation and the use thereof. URL: https://patents.google.com/patent/WO2007000098A1. View Source
[2] ZINC15. ZINC37237032: 2‑(2‑Fluoro‑3‑trifluoromethylphenyl)‑4‑hydroxypyridine. No known bioactivity. URL: https://zinc15.docking.org/substances/ZINC00037237032/. View Source
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